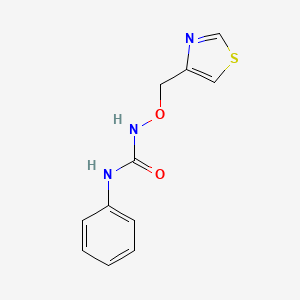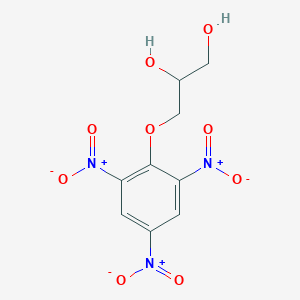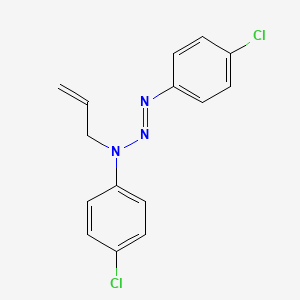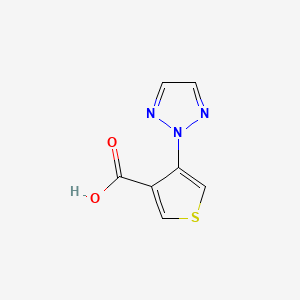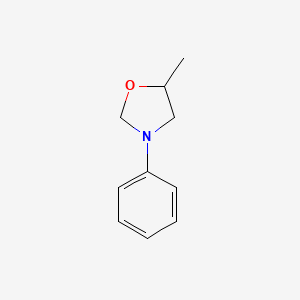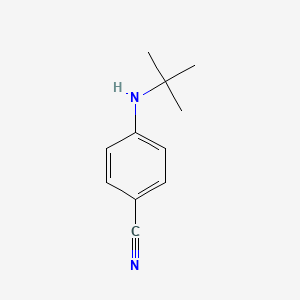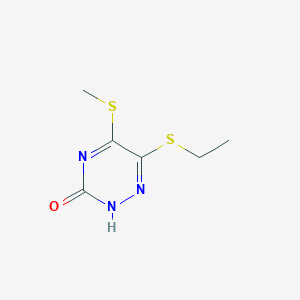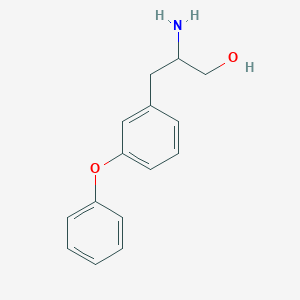
(S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol is an organic compound with the molecular formula C15H17NO2 and a molecular weight of 243.3 g/mol This compound is characterized by the presence of an amino group, a hydroxyl group, and a phenoxyphenyl group attached to a propanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol can be achieved through several steps. One common method involves the reduction of (E)-methyl 3-(3-phenoxyphenyl)-2-propenoate using sodium borohydride in the presence of polyethylene glycol (PEG-400) to yield 3-(3-phenoxyphenyl)propan-1-ol . This intermediate is then subjected to further reactions to introduce the amino group and achieve the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of safe and environmentally friendly reagents, such as sodium borohydride for reduction and potassium iodide and iodine for iodination, is preferred to minimize hazardous waste .
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group can participate in substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Reagents such as acyl chlorides and anhydrides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives with modified functional groups, such as ketones, amides, and alcohols.
Scientific Research Applications
(S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of (S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups play a crucial role in its binding to target molecules, influencing biological processes and chemical reactions. Detailed studies are required to elucidate the exact pathways and molecular targets involved .
Comparison with Similar Compounds
Similar Compounds
®-3-Amino-2-(3-phenoxyphenyl)propan-1-ol: A stereoisomer with different biological activity and properties.
3-(3-Phenoxyphenyl)propan-1-ol: Lacks the amino group, resulting in different chemical reactivity and applications.
Uniqueness
(S)-2-Amino-3-(3-phenoxyphenyl)propan-1-ol is unique due to its specific stereochemistry and the presence of both amino and hydroxyl groups, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C15H17NO2 |
|---|---|
Molecular Weight |
243.30 g/mol |
IUPAC Name |
2-amino-3-(3-phenoxyphenyl)propan-1-ol |
InChI |
InChI=1S/C15H17NO2/c16-13(11-17)9-12-5-4-8-15(10-12)18-14-6-2-1-3-7-14/h1-8,10,13,17H,9,11,16H2 |
InChI Key |
VSUOEOUCQWOMDX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)CC(CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-([1,1'-Biphenyl]-4-yl)-4-(4-bromophenyl)-6-phenylpyrimidine](/img/structure/B14000086.png)

